molecular formula C8H6BrF3MgO B14101107 (3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14101107
M. Wt: 279.34 g/mol
InChI Key: PQQMPXIWOYXUCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and selectivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(trifluoromethoxy)benzyl)magnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (3-(trifluoromethoxy)benzyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent .

Major Products Formed

The major products formed from reactions involving (3-(trifluoromethoxy)benzyl)magnesium bromide include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

(3-(trifluoromethoxy)benzyl)magnesium bromide is extensively used in scientific research for:

    Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of functionalized materials with specific properties.

    Agrochemicals: For the synthesis of active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3-(trifluoromethoxy)benzyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the nucleophilicity of the reagent, making it more reactive towards a variety of electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxybenzyl)magnesium bromide
  • (3-chlorobenzyl)magnesium bromide
  • (3-fluorobenzyl)magnesium bromide

Uniqueness

The presence of the trifluoromethoxy group in (3-(trifluoromethoxy)benzyl)magnesium bromide imparts unique reactivity and selectivity compared to other similar compounds. This makes it particularly valuable in reactions requiring high precision and specific functional group transformations .

Properties

IUPAC Name

magnesium;1-methanidyl-3-(trifluoromethoxy)benzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQMPXIWOYXUCM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)OC(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.